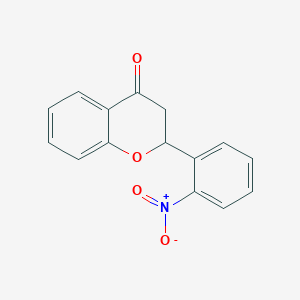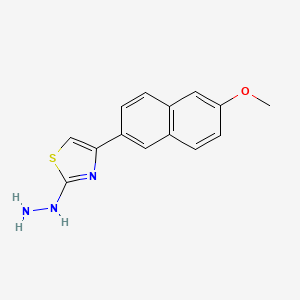
5-(Isoquinolin-7-yloxy)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Isoquinolin-5-yloxy)isoquinoline is a heterocyclic aromatic compound that features two isoquinoline moieties connected via an oxygen atom. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Isoquinolin-5-yloxy)isoquinoline typically involves the coupling of isoquinoline derivatives through an oxygen bridge. One common method is the Ullmann-type reaction, where isoquinoline derivatives are reacted with copper catalysts under mild conditions . Another approach involves the cyclization of ortho-substituted arylamines with carbonyl compounds in the presence of acidic catalysts .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes that ensure high yields and purity. The use of palladium or copper catalysts in combination with microwave irradiation has been shown to be effective in producing isoquinoline derivatives on a large scale .
化学反応の分析
Types of Reactions: 7-(Isoquinolin-5-yloxy)isoquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Nitroisoquinolines, halogenated isoquinolines.
科学的研究の応用
7-(Isoquinolin-5-yloxy)isoquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-(Isoquinolin-5-yloxy)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .
類似化合物との比較
Isoquinoline: A structural isomer of quinoline, known for its use in the synthesis of natural alkaloids.
Quinoline: A heterocyclic aromatic compound used in antimalarial drugs.
7-Isoquinolinol: A hydroxylated derivative of isoquinoline with distinct chemical properties.
Uniqueness: 7-(Isoquinolin-5-yloxy)isoquinoline is unique due to its dual isoquinoline structure connected via an oxygen atom, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other isoquinoline derivatives and enhances its potential in various applications .
特性
CAS番号 |
57422-16-9 |
|---|---|
分子式 |
C18H12N2O |
分子量 |
272.3 g/mol |
IUPAC名 |
5-isoquinolin-7-yloxyisoquinoline |
InChI |
InChI=1S/C18H12N2O/c1-2-14-11-20-9-7-17(14)18(3-1)21-16-5-4-13-6-8-19-12-15(13)10-16/h1-12H |
InChIキー |
LPGRFSTUKODDMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2)C(=C1)OC3=CC4=C(C=C3)C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



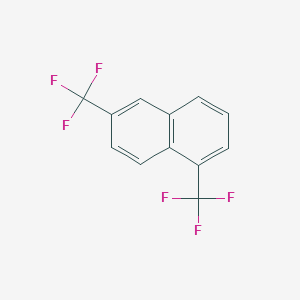
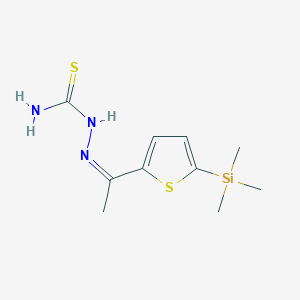
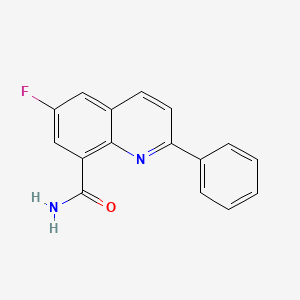
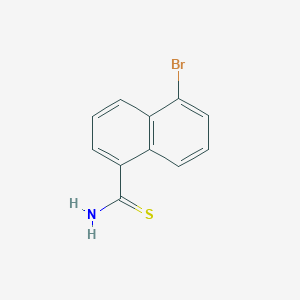
![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)
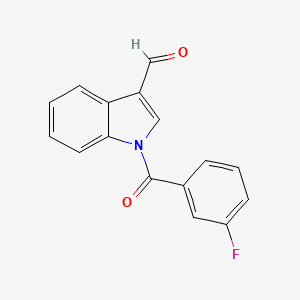

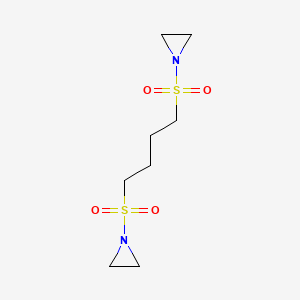
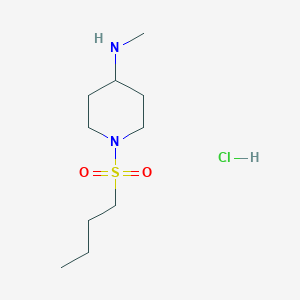

![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B11852595.png)
